molecular formula C18H18N2O5 B2522879 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea CAS No. 1396680-73-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea

Cat. No.: B2522879
CAS No.: 1396680-73-1
M. Wt: 342.351
InChI Key: SLAJDXHRILHWFR-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H18N2O5 and its molecular weight is 342.351. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Research has demonstrated the potential of coumarin derivatives, which share structural similarities with 1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea, for exhibiting significant antioxidant activities. For instance, the synthesis and characterization of certain coumarin-substituted heterocyclic compounds have shown high antioxidant activities, comparable to standard antioxidants like vitamin C, suggesting their utility in mitigating oxidative stress (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, & Ihab I. Al-khalifa, 2020).

Antimicrobial and Antifungal Properties

Further research on coumarin and hydroxycoumarin compounds, which are structurally related to this compound, has explored their antimicrobial and antifungal properties. Synthesis of certain derivatives has revealed promising antibacterial and antifungal activities, highlighting their potential as therapeutic agents against various microbial infections (V. Mulwad & J. Shirodkar, 2002).

Synthesis and Characterization

The process of synthesizing and characterizing derivatives closely related to this compound involves various chemical reactions and analytical techniques. Studies have reported the unexpected synthesis of certain urea derivatives under specific conditions, providing insights into the chemical behavior and potential applications of these compounds in scientific research (Jiehua Xu, Anjun Chen, & Qingjian Liu, 2009).

Nonlinear Optical (NLO) Properties

Research into the nonlinear optical (NLO) properties of derivatives related to this compound has shown that these compounds can exhibit significant hyperpolarizabilities. This suggests their potential use in the development of materials for optical applications, such as in the creation of new types of lasers or optical switches (S. A. Halim & M. Ibrahim, 2017).

Catalytic Applications

Another area of research interest is the catalytic properties of compounds structurally similar to this compound. Studies have demonstrated the utility of certain urea derivatives in catalyzing reactions, such as the hydroxylation of unactivated C−H bonds, indicating their potential in synthetic chemistry and industrial processes (Benjamin H. Brodsky & J. D. Bois, 2005).

Future Directions

The compound and its analogs may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure-activity relationships of indole anticancer molecules . This wide spectrum of attractive utilization has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c21-17(20-12-5-6-15-16(9-12)25-11-24-15)19-10-18(22)7-8-23-14-4-2-1-3-13(14)18/h1-6,9,22H,7-8,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAJDXHRILHWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.